Fast blue

Descripción general

Descripción

Fast Blue is a synthetic dye commonly used in various scientific applications, particularly in histology and neuroscience. It is known for its vivid blue color and its ability to bind to specific biological structures, making it a valuable tool for staining and tracing in biological research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fast Blue is typically synthesized through a diazotization reaction. This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a phenol or an aromatic amine to produce the dye. The reaction conditions often require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure the purity and consistency of the dye. The final product is often purified through crystallization or other separation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Fast Blue undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The dye can be reduced to form colorless or differently colored compounds.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.

Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones or other oxidized derivatives, while reduction may yield amines or other reduced compounds .

Aplicaciones Científicas De Investigación

Neurobiological Applications

1.1 Retrograde Neuron Tracing

Fast Blue is primarily recognized as a fluorescent neuronal tracer, extensively used to study neuronal pathways. It allows researchers to visualize the connections between neurons by retrogradely labeling them.

- Mechanism : When injected into specific areas, this compound is taken up by axon terminals and transported back to the cell bodies, facilitating the mapping of neural circuits.

- Applications : This method is crucial for understanding the organization of the nervous system, including the spinal cord and brain regions.

Case Study: Brainstem and Forebrain Labeling

A study demonstrated that injections of this compound into the subarachnoid space resulted in retrograde labeling of various nuclei in the brainstem and forebrain, including precerebellar nuclei and cranial nerve nuclei. This application highlights its utility in tracing complex neural pathways and understanding functional connectivity in the central nervous system .

1.2 Assessment of Phenolic Compounds

This compound has been employed in assays to measure total phenolic content (TPC) in various natural products. The FB assay offers an alternative to traditional methods like the Folin-Ciocalteu assay.

- Comparison of Assays : A study compared TPC measurements using this compound with those from the Folin-Ciocalteu assay, finding that FB provided reliable results without interference from non-phenolic substances .

Data Table: Total Phenolic Content Comparison

| Sample Type | FB Assay (µg GAE/g) | F-C Assay (µg GAE/g) |

|---|---|---|

| Water Extract | 94.82 ± 18.39 | Higher values |

| Methanol Extract | 315.11 ± 10.48 | Variable |

Astrophysical Applications

This compound also finds applications outside biology, particularly in astrophysics through its association with this compound optical transients (FBOTs).

2.1 Understanding FBOTs

FBOTs are luminous astronomical phenomena characterized by their bright blue emissions, believed to arise from dying stars.

- Research Findings : Recent studies suggest that FBOTs might originate from cooling cocoons surrounding jets emitted by dying stars. This model aligns with observations of FBOTs' properties and their interaction with circumstellar material .

Case Study: Radio Emission of FBOTs

A population study investigated the radio emissions associated with FBOTs, revealing insights into their progenitors' mass-loss rates and potential observational strategies for future detections .

Data Table: FBOT Characteristics

| Parameter | Value |

|---|---|

| Peak Time | days |

| Peak Luminosity | erg s Hz |

Mecanismo De Acción

Fast Blue exerts its effects primarily through its ability to bind to specific biological structures. In histological applications, it binds to the lipoproteins in myelin sheaths, allowing for the visualization of myelinated fibers under a microscope. The binding is facilitated by the dye’s affinity for the basic components of the myelin sheath .

Comparación Con Compuestos Similares

Fast Blue is often compared with other similar compounds, such as:

Methylene Blue: Another synthetic dye used in histology and medicine.

Luxol this compound: A dye similar to this compound, used specifically for staining myelin in the central nervous system.

Cholera Toxin-B: Although not a dye, it is used in similar applications for tracing neural pathways.

Uniqueness: this compound is unique in its specific binding properties and its vivid blue color, which makes it highly effective for visualizing biological structures. Its stability and ease of use also make it a preferred choice in many research applications .

Actividad Biológica

Fast Blue, particularly this compound B (FBB), is a synthetic dye that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, including its immunomodulatory effects, enzyme detection capabilities, and applications in staining techniques.

Overview of this compound

This compound B is an azo dye commonly used in histology and biochemistry. It is notable for its ability to produce colorimetric changes in biological samples, making it useful for visualizing certain cellular components and enzymatic activities.

Immunomodulatory Properties

Recent studies have highlighted the immunomodulatory potential of compounds associated with this compound. For instance, an extract from Phormidium papyraceum, which contains this compound derivatives, demonstrated significant effects on T cell populations. The study reported:

- Increased Activation : Extract-treated T cells showed a notable increase in activated CD4+CD152+ T cells (15.75 ± 1.93% treated vs. 4.65 ± 1.41% control) and regulatory CD4+CD25+ T cells (5.36 ± 0.64% treated vs. 1.03 ± 0.08% control) .

- Cytokine Production : Enhanced secretion of IL-2 (55 ± 12 pg/mL) and IL-6 (493 ± 64 pg/mL) was observed compared to untreated controls (21 ± 7 pg/mL and 250 ± 39 pg/mL, respectively) .

These findings suggest that this compound-related compounds may play a role in modulating immune responses, particularly through the activation of specific T cell subpopulations.

Enzyme Detection Applications

This compound B has been utilized in various assays to detect enzymatic activity. One notable application is in the determination of acetylcholinesterase (AChE) activity:

- AChE Activity Assay : A colorimetric assay using β-naphthyl acetate as a substrate and this compound B as a color reagent has been developed. This method allows for the quantitative assessment of AChE activity, which is crucial in studies related to neurobiology and toxicology .

Case Study: Staining Techniques

This compound B is widely used in histological staining protocols. Its ability to stain myelin sheaths has been particularly beneficial in neurological research:

- Myelination Studies : In studies involving murine models, this compound B has been employed to visualize myelination patterns, providing insights into demyelinating diseases such as multiple sclerosis .

Research Findings Table

Propiedades

Número CAS |

91-91-8 |

|---|---|

Fórmula molecular |

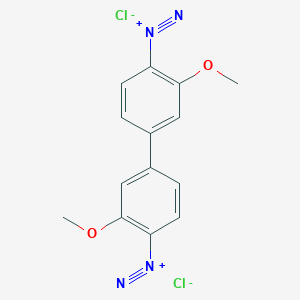

C14H12ClN4O2+ |

Peso molecular |

303.72 g/mol |

Nombre IUPAC |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;chloride |

InChI |

InChI=1S/C14H12N4O2.ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;/h3-8H,1-2H3;1H/q+2;/p-1 |

Clave InChI |

LKOPEGAEYDVBMX-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-] |

SMILES canónico |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-] |

Key on ui other cas no. |

74749-42-1 91-91-8 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

20282-70-6 (Parent) |

Sinónimos |

3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Chloride (1:2); 4,4’-Bi[2-methoxybenzenediazonium Chloride]; 3,3’-Dimethoxy-4,4’-biphenylbis(diazonium) Dichloride; 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Dichloride; Blue BNS Salt; o-Di |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is lithium carbonate preferred over lithium chloride in the Luxol fast blue staining protocol for myelin?

A2: Lithium carbonate's low solubility (1.3% or 0.18 M) ensures a mildly alkaline solution when saturated, making it a convenient alkali source for histology labs []. Diluting a saturated lithium carbonate solution provides the desired 0.05 M concentration for differentiating Luxol this compound MBS stained sections without requiring precise weighing []. While sodium carbonate could be used, it necessitates weighing for accurate concentration [].

Q2: Can Luxol this compound bind to components other than myelin in frozen tissue sections?

A3: Yes, in frozen sections, Luxol this compound can bind to the cationic choline and ethanolamine groups present in certain phospholipids []. This binding is in addition to its interaction with myelin and highlights the importance of understanding the staining properties of Luxol this compound in different tissue preparations [].

Q3: How does the solvent used in Luxol this compound staining affect its performance?

A4: The choice of solvent significantly influences the staining characteristics of Luxol fast blues []. The specific mechanisms by which different solvents impact dye solubility, tissue penetration, and ultimately, staining patterns, are areas of ongoing research.

Q4: Can this compound dyes be used as retrograde tracers in neuroscience research?

A5: Yes, this compound has proven valuable as a retrograde tracer in numerous neuroscience studies [, , , , , , ]. Researchers inject it into a target area, where it is taken up by nerve terminals and transported back to the cell bodies of the neurons that innervate that area. This technique allows for the visualization and mapping of neuronal pathways.

Q5: What is the significance of identifying neurons projecting to specific organs, like the colon or the trachea, using this compound?

A6: Identifying the specific populations of neurons innervating organs like the colon [] and trachea [] is crucial for understanding the neural control of their function and sensation. By labeling these neurons with this compound, researchers can study their properties, connections, and responses to various stimuli, providing insights into the mechanisms underlying visceral pain and other physiological processes.

Q6: What is the chemical nature of “Luxol” dyes and how does their structure contribute to their staining properties?

A7: "Luxol" dyes, initially developed by DuPont and later by Rohm & Haas (Dow Chemical), are salts composed of a hydrophilic colored anion and a hydrophobic diarylguanidinium cation []. This unique structure makes them soluble in alcohols like methanol and ethanol but nearly insoluble in water and hydrocarbons like xylene []. This solubility profile is crucial for their penetration into tissue sections and their ability to differentially stain various tissue components.

Q7: How does this compound RR differ from other diazonium salts in its reaction with enterochromaffin?

A8: The azo-coupling rate of this compound RR with enterochromaffin is slower compared to p-nitro derivatives but faster than other this compound variants like BB or VB []. This difference in reaction rate is attributed to the specific chemical structure of each diazonium salt and its influence on the azo-coupling mechanism with enterochromaffin.

Q8: What is the impact of alkyl group variations on the color and fastness properties of this compound RR type azoic diazo components?

A9: The type of alkyl group (methyl, ethyl, n-propyl, n-butyl) significantly influences the color intensity of this compound RR type developing agents (2-benzoylamino-5-aminohydroguinone dialkyl ethers) []. Coloration intensity follows the order: n-propyl < n-butyl < methyl < ethyl []. While alkyl group variations do not drastically affect color fastness, subtle differences exist, with light fastness generally rated higher than washing and rubbing fastness [].

Q9: Can this compound dyes form ion-pair complexes with pharmaceutical compounds for spectrophotometric analysis?

A10: Yes, this compound dyes, such as Wool this compound (WFB), can form ion-pair complexes with certain drugs like Escitalopram under specific pH conditions []. This complex can then be extracted into a suitable solvent like chloroform and analyzed spectrophotometrically at a specific wavelength []. This method offers a simple, sensitive, and cost-effective way to determine drug concentration in pharmaceutical formulations.

Q10: How do solvents and cyclodextrins affect the fluorescence properties of this compound dyes like FBRR and FVB?

A11: this compound dyes like FBRR and FVB exhibit dual fluorescence in nonpolar solvents, suggesting the presence of both locally excited and intramolecular charge transfer (ICT) states []. Complexation with cyclodextrins, particularly β-cyclodextrin, influences the ratio of these emissions, indicating the formation of inclusion complexes that alter the dye's photophysical properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.